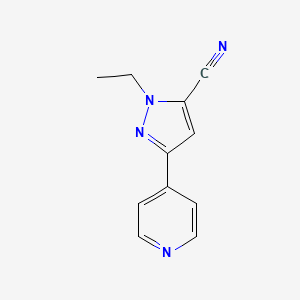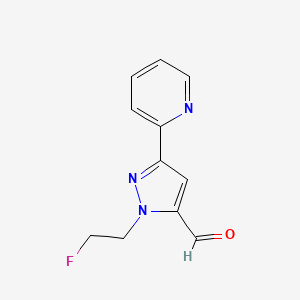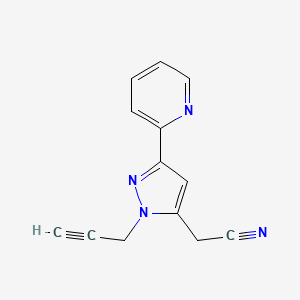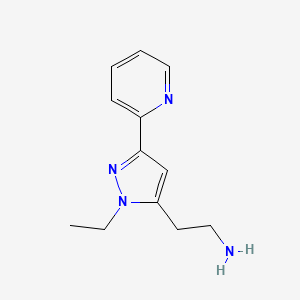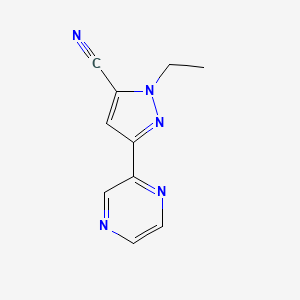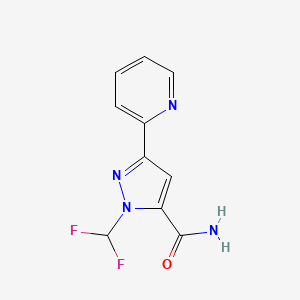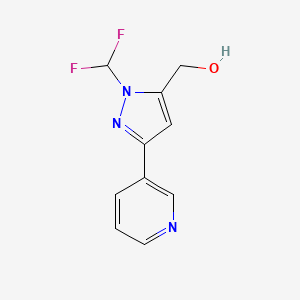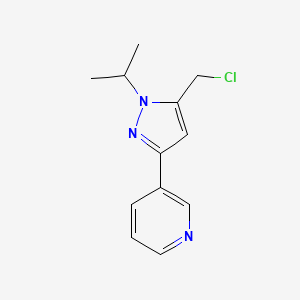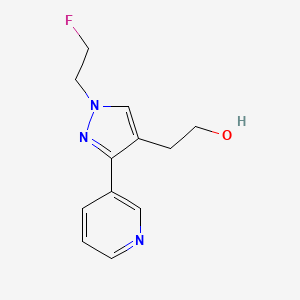
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-ol
Vue d'ensemble
Description
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-ol, also known as 2-FEPPy, is an organic compound that has been studied extensively in recent years for its potential applications in the field of medicinal chemistry. It is a pyrazole derivative, a type of heterocyclic compound that is found in many natural and synthetic compounds. Its structure consists of a pyrazole ring, two carbon atoms, two fluorine atoms, and an ethan-1-ol group. 2-FEPPy has been the focus of numerous studies due to its unique properties and potential use in a variety of applications.
Applications De Recherche Scientifique
Proton Transfer in Chromophores
Studies on pyrazole derivatives like 2-(1H-pyrazol-5-yl)pyridine (PPP) and its variants demonstrate their unique capability for various photoreactions, including excited-state intramolecular and intermolecular proton transfer. This has significant implications in the field of photochemistry and molecular electronics (Vetokhina et al., 2012).
Anti-HIV Activity
Pyrazole scaffolds, similar in structure to the compound , have been explored for their potent anti-HIV activity. This includes their use as a core heterocycle or in substituted heterocycles derivatives, providing a basis for the development of new anti-HIV agents (Kumar et al., 2022).
Antioxidant and Antimicrobial Properties
A novel series of pyrazole-pyridine compounds has been synthesized, showing promising antioxidant and antimicrobial activities. This highlights the potential of such compounds in pharmaceutical applications (Bonacorso et al., 2015).
Catalysis in Polymer Synthesis
Pyrazolylamine ligands, including derivatives of pyrazole-pyridine, have been used in catalyzing the oligomerization and polymerization of ethylene. This demonstrates their utility in industrial chemistry and polymer synthesis (Obuah et al., 2014).
Inhibitory Activity in Drug Development
Pyrazole-pyridine derivatives have been explored for their COX-2 inhibitory activity, signifying their potential in developing anti-inflammatory drugs (Patel et al., 2004).
Propriétés
IUPAC Name |
2-[1-(2-fluoroethyl)-3-pyridin-3-ylpyrazol-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O/c13-4-6-16-9-11(3-7-17)12(15-16)10-2-1-5-14-8-10/h1-2,5,8-9,17H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVOTFTXPWELSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C=C2CCO)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




